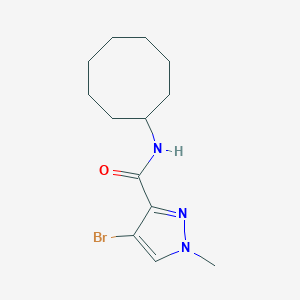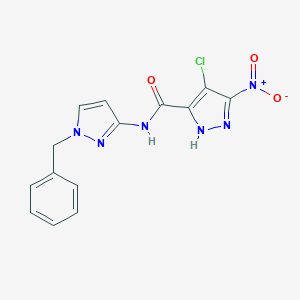
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. JWH-018 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. When this compound binds to these receptors, it activates signaling pathways that regulate various physiological processes. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Activation of the endocannabinoid system
2. Modulation of pain perception
3. Alteration of mood and behavior
4. Inhibition of inflammation
5. Regulation of appetite and metabolism
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or signaling pathways.
However, one of the main limitations of using this compound in lab experiments is its potential for abuse and dependence. Due to its similarity to natural cannabinoids, this compound has been used recreationally as a substitute for marijuana. This has led to concerns about the safety and ethical implications of using this compound in scientific research.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, including:
1. Investigating the long-term effects of this compound on the endocannabinoid system and other physiological processes
2. Studying the effects of this compound on different cell types and tissues
3. Developing more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2
4. Investigating the potential therapeutic applications of this compound in various diseases and conditions, such as chronic pain, inflammation, and metabolic disorders.
In conclusion, this compound is a synthetic cannabinoid that has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a valuable tool for studying the effects of cannabinoids on specific physiological processes. However, its potential for abuse and dependence raises concerns about the safety and ethical implications of using this compound in scientific research. Further research is needed to fully understand the long-term effects and potential therapeutic applications of this compound.
Synthesemethoden
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is synthesized by reacting 1-pentyl-3-(4-bromo-phenyl)indole with cyclooctylmagnesium bromide, followed by N-methylation with methyl iodide. The resulting product is then converted to the carboxamide form using a standard carboxylation reaction. The overall yield of this synthesis method is approximately 10%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Some of the applications of this compound in scientific research include:
1. Studying the effects of cannabinoids on the central nervous system
2. Investigating the role of the endocannabinoid system in pain modulation
3. Examining the effects of cannabinoids on immune function
4. Studying the effects of cannabinoids on appetite and metabolism
Eigenschaften
Molekularformel |
C13H20BrN3O |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
4-bromo-N-cyclooctyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20BrN3O/c1-17-9-11(14)12(16-17)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18) |
InChI-Schlüssel |
XSBHLWICBHVCCR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

